1,4-Dioxane-2,3,5,6-tetrone

Descripción

Historical Context and Evolution of Research on Carbonyl-Rich Heterocycles

The study of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings, has a long and storied history. Within this vast field, the subset of carbonyl-rich heterocycles has garnered particular attention due to the diverse reactivity imparted by the carbonyl functional group. The electron-withdrawing nature of the carbonyl group can significantly influence the chemical and physical properties of the heterocyclic ring system.

Historically, research in this area was dominated by the chemistry of cyclic ketones. nih.gov The development of numerous named reactions enabled the precise manipulation of these structures, laying the groundwork for more complex synthetic endeavors. nih.gov The journey towards understanding more complex structures like 1,4-Dioxane-2,3,5,6-tetrone is intrinsically linked to the broader exploration of oxocarbons, which are compounds consisting solely of carbon and oxygen. wikipedia.org

The synthesis of this compound itself was a relatively recent achievement. In 1998, Paolo Strazzolini and his colleagues successfully synthesized this compound by reacting oxalyl chloride or bromide with a suspension of silver oxalate (B1200264) in diethyl ether at low temperatures. wikipedia.org This breakthrough was a significant milestone, providing experimental reality to a molecule that had been a subject of theoretical interest. The synthesis and characterization of such a reactive species were built upon decades of foundational research into the synthesis and stability of other oxocarbons and highly functionalized heterocyclic systems. wikipedia.orgacs.org

Structural Classification and Nomenclature within Organic Chemistry

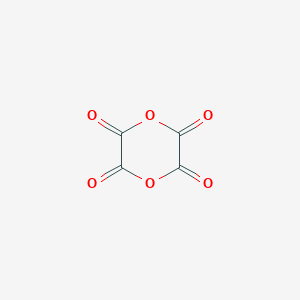

From a structural standpoint, this compound is a fascinating molecule. Its systematic IUPAC name clearly defines its structure: a six-membered ring containing two oxygen atoms at positions 1 and 4 (a dioxane ring), with ketone groups at all four carbon positions (2, 3, 5, and 6). nih.gov It can be conceptualized in several ways: as the fourfold ketone of 1,4-dioxane (B91453) or as the cyclic dimer of the hypothetical oxalic acid anhydride (B1165640) (oxiranedione). wikipedia.org

The compound belongs to the class of oxocarbons, a group of compounds that includes the more familiar carbon monoxide (CO) and carbon dioxide (CO2). wikipedia.orgwikipedia.org However, unlike these simple oxides, this compound is a complex, metastable molecule. wikipedia.orgacs.org Its chemical formula is C4O6. wikipedia.org

Interactive Data Table: Structural and Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C4O6 | nih.gov |

| Molar Mass | 144.04 g/mol | nih.gov |

| CAS Number | 213967-57-8 | nih.gov |

| Synonyms | Dioxane tetraketone, p-dioxanetetraone | nih.gov |

The molecule's structure has been analyzed using theoretical methods, which have also been employed to understand its stability and conformation. wikipedia.org These computational studies are crucial for complementing experimental data, especially for highly reactive and unstable compounds.

The Significance of this compound in Contemporary Chemical Synthesis Paradigms

While this compound is highly unstable, decomposing into a 1:1 mixture of carbon monoxide and carbon dioxide upon warming to 0 °C, its transient existence and high reactivity make it a point of interest for synthetic chemists. wikipedia.org The compound's instability does not diminish its scientific importance; rather, it highlights the cutting edge of synthetic chemistry, where the creation and study of fleeting intermediates can provide profound insights into reaction mechanisms and bonding.

The significance of this tetrone lies in its potential as a precursor or intermediate in the synthesis of other novel compounds. For instance, its reaction with methanol (B129727) yields mono- and dimethyl esters of oxalic acid. acs.org Such reactions, although seemingly simple, demonstrate the potential of this highly activated molecule to participate in chemical transformations under controlled conditions.

The study of such highly functionalized heterocycles contributes to the development of new synthetic methodologies. The challenges associated with synthesizing and handling unstable molecules like this compound drive innovation in experimental techniques, such as low-temperature reactions and spectroscopy.

Furthermore, the exploration of such carbonyl-rich compounds is part of a broader effort to synthesize and characterize novel materials with unique electronic or structural properties. While direct applications of this compound are limited by its instability, the knowledge gained from its study can inform the design of more stable, yet highly functionalized, heterocyclic systems for applications in materials science and medicinal chemistry. The principles learned from the synthesis and reactivity of such oxocarbons can be applied to the development of new π-conjugated systems and polymers. tandfonline.comtandfonline.com

Interactive Data Table: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molar Mass | 144.04 g/mol | nih.gov |

| Density (Predicted) | 1.932±0.06 g/cm³ | chembk.com |

| Boiling Point (Predicted) | 209.5±23.0 °C | chembk.com |

| Stability | Stable in ether and trichloromethane at -30 °C; decomposes at 0 °C | wikipedia.org |

| Decomposition Products | Carbon monoxide (CO) and Carbon dioxide (CO2) | wikipedia.org |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Carbon monoxide |

| Carbon dioxide |

| Diethyl ether |

| Dimethyl ester of oxalic acid |

| Methanol |

| Mono- and dimethyl esters of oxalic acid |

| Oxalic acid |

| Oxalyl bromide |

| Oxalyl chloride |

| Oxiranedione |

| Silver oxalate |

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

213967-57-8 |

|---|---|

Fórmula molecular |

C4O6 |

Peso molecular |

144.04 g/mol |

Nombre IUPAC |

1,4-dioxane-2,3,5,6-tetrone |

InChI |

InChI=1S/C4O6/c5-1-2(6)10-4(8)3(7)9-1 |

Clave InChI |

WBHICAWASPYOHL-UHFFFAOYSA-N |

SMILES canónico |

C1(=O)C(=O)OC(=O)C(=O)O1 |

Origen del producto |

United States |

Synthetic Methodologies and Strategies for 1,4 Dioxane 2,3,5,6 Tetrone

Exploration of Direct Synthetic Routes to 1,4-Dioxane-2,3,5,6-tetrone

Direct synthetic routes aim to construct the target molecule in a single, concerted step from appropriately chosen precursors. This approach is advantageous for highly unstable molecules as it minimizes handling and purification of reactive intermediates. The primary strategy involves the dimerization of an oxalyl moiety.

The logical and most successfully employed precursor for the synthesis of this compound is an activated derivative of oxalic acid, most notably oxalyl chloride. The core concept is the reaction of two molecules of oxalyl chloride, which can be conceptually viewed as acyl chlorides of oxalic acid, to form a cyclic dimer.

The key reaction involves the reaction of oxalyl chloride with a suspension of silver oxalate (B1200264) (Ag₂C₂O₄) in an inert, low-temperature solvent. The rationale for this precursor combination is based on several factors:

Oxalyl Chloride as the Building Block: It provides the necessary O=C-C=O fragment required for the final structure. The chlorine atoms serve as effective leaving groups.

Silver Oxalate as the Coupling Agent: Silver(I) has a very high affinity for halide ions. This thermodynamic driving force facilitates the abstraction of chloride from oxalyl chloride, leading to the formation of highly stable and insoluble silver chloride (AgCl), which precipitates from the reaction mixture and drives the equilibrium towards product formation.

Dimerization Mechanism: The removal of chloride ions is thought to generate a highly reactive electrophilic intermediate. This intermediate can then be attacked by an oxygen atom of the oxalate anion, or two activated oxalyl units can dimerize to form the six-membered 1,4-dioxane (B91453) ring structure.

While oxalyl bromide could theoretically be used, oxalyl chloride is more common due to its availability and established reactivity profile. The use of oxalyl fluoride (B91410) is less explored, potentially due to the different reactivity and strength of the C-F bond.

The established synthesis of this compound is a stoichiometric process rather than a catalytic one, as the silver oxalate is consumed during the reaction. Optimization of the reaction conditions is therefore paramount to achieving successful isolation of the product.

Temperature Control: This is the most critical parameter. This compound is known to decompose, often with explosive force, at temperatures above -30 °C. Consequently, the synthesis, workup, and characterization must be performed at cryogenic temperatures, typically between -80 °C and -40 °C.

Solvent Selection: The solvent must be inert to all reactants and the highly electrophilic product. It must also remain liquid at the required low temperatures. Aprotic ethers are the solvents of choice.

Diethyl Ether: Commonly used due to its low freezing point (-116 °C), ability to dissolve oxalyl chloride, and relative inertness.

Tetrahydrofuran (THF): Another suitable option with a freezing point of -108 °C.

Reaction Execution: The reaction is typically carried out by adding a solution of oxalyl chloride in the chosen solvent dropwise to a vigorously stirred suspension of finely powdered and dried silver oxalate at the target low temperature. The reaction is monitored for the formation of the silver chloride precipitate. Upon completion, the solid byproducts (AgCl and excess Ag₂C₂O₄) are removed via low-temperature filtration. The resulting clear solution contains the desired product, this compound, which is typically used immediately for subsequent reactions or characterization, as it cannot be isolated as a stable solid at room temperature.

| Parameter | Optimal Condition | Rationale |

|---|---|---|

| Reactant 1 | Oxalyl chloride ((COCl)₂) | Provides the C₂O₂ electrophilic unit with good leaving groups. |

| Reactant 2 | Silver oxalate (Ag₂C₂O₄) | Acts as a chloride scavenger and coupling agent; formation of AgCl drives the reaction. |

| Solvent | Diethyl ether or Tetrahydrofuran (THF) | Aprotic, inert, low freezing point, and good solubility for reactants. |

| Temperature | -80 °C to -40 °C | Essential to prevent the thermal decomposition of the unstable product. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture, which would lead to hydrolysis. |

| Workup | Low-temperature filtration | Removes insoluble silver salts (AgCl, Ag₂C₂O₄) to yield a solution of the product. |

Multi-step Synthetic Approaches to this compound

Multi-step syntheses, which involve the sequential construction and modification of a molecular scaffold, are generally considered impractical for this compound due to the extreme instability of the target molecule. Any intermediate along a potential pathway would need to be robust enough to survive subsequent reaction conditions, a requirement that is difficult to meet for precursors to such a strained and reactive ring system. The following sections explore the theoretical challenges of such an approach.

A hypothetical multi-step route would first require the assembly of a stable 1,4-dioxane precursor that could later be oxidized. For example, one could envision a synthesis starting with ethylene (B1197577) glycol and a glyoxal (B1671930) derivative to form a substituted dioxane ring. However, this approach is fraught with difficulties:

Precursor Synthesis: The synthesis of a suitable precursor, such as 2,3,5,6-tetrahydroxy-1,4-dioxane, is not trivial and would likely involve multiple protection and deprotection steps.

Ring Stability: Introducing substituents that could later be converted to ketones would likely destabilize the dioxane ring, making it prone to cleavage under the conditions required for subsequent transformations.

This strategy is disfavored because the direct dimerization of oxalyl chloride is a far more convergent and feasible route, despite its own challenges. The inherent instability of the target product makes isolation and purification after each step of a multi-step sequence nearly impossible.

Assuming a stable 1,4-dioxane ring scaffold could be synthesized (e.g., 2,3-dihydroxy-1,4-dioxane), the final and most challenging step would be the four-fold oxidation of the hydroxyl or methylene (B1212753) groups at the 2, 3, 5, and 6 positions to ketones.

This transformation presents formidable obstacles:

Harsh Conditions: Standard oxidation reagents (e.g., chromates, permanganate) are aggressive and non-selective, and would likely cleave the ether linkages of the dioxane ring.

Stepwise Reactivity: Milder, more controlled oxidation methods (e.g., Swern, Dess-Martin) would need to be applied four times. The introduction of the first two electron-withdrawing ketone groups would significantly deactivate the remaining positions, making subsequent oxidations progressively more difficult and requiring harsher conditions.

Product Instability: The target tetrone is only stable at very low temperatures. The conditions required for most oxidation reactions, including workup, are incompatible with the stability profile of the product.

Therefore, the stepwise oxidation of a pre-formed dioxane ring is not a viable synthetic strategy for producing this compound.

Green Chemistry Principles in this compound Synthesis

Evaluating the established synthesis of this compound against the principles of green chemistry reveals significant areas for improvement. The synthesis prioritizes product formation over environmental considerations, a necessity dictated by the product's extreme reactivity.

| Green Chemistry Principle | Assessment of the Ag₂C₂O₄ / (COCl)₂ Route | Comments and Potential for Improvement |

|---|---|---|

| Atom Economy | Poor | The reaction (2(COCl)₂ + Ag₂C₂O₄ → C₄O₆ + 2AgCl) generates a large mass of silver-containing waste. The desired product (172 g/mol) is a small fraction of the total mass of reactants (427 g/mol). |

| Use of Less Hazardous Chemicals | Poor | Oxalyl chloride is highly toxic, corrosive, and moisture-sensitive. The product itself is unstable and potentially explosive. |

| Safer Solvents | Moderate | Diethyl ether and THF are volatile and flammable. While necessary for their low freezing points, they are not considered "green" solvents. Finding a suitable, non-toxic, non-flammable alternative with a freezing point below -80 °C is a major challenge. |

| Energy Efficiency | Poor | The requirement for cryogenic temperatures (-80 °C) for the entire process is extremely energy-intensive and unsustainable for large-scale production. |

| Use of Stoichiometric Reagents | Poor | The synthesis relies on a stoichiometric amount of a heavy metal reagent (silver oxalate). A catalytic approach would be far superior but is currently unknown. |

| Waste Prevention | Poor | The process generates significant solid waste (AgCl, unreacted Ag₂C₂O₄) that requires treatment and disposal. |

Solvent-Free and Atom-Economical Methodologies

A survey of the scientific literature reveals a notable absence of solvent-free or mechanochemical approaches for the synthesis of this compound. The inherent reactivity and instability of the target molecule likely necessitate the controlled conditions afforded by solvent-based methods at low temperatures.

The sole reported synthesis of this compound was developed by Strazzolini and colleagues in 1998. rsc.orgwikipedia.org This method involves the reaction of oxalyl chloride or oxalyl bromide with a suspension of silver oxalate in a solvent. rsc.orgwikipedia.org The reaction is conducted in diethyl ether at a temperature of -15 °C. rsc.orgwikipedia.org Following the reaction, the solvent is evaporated under low temperature and pressure to yield the product. rsc.orgwikipedia.org

Table 1: Reported Synthesis of this compound

| Reactants | Reagents/Solvents | Conditions | Product | Observations | Reference |

| Oxalyl chloride or Oxalyl bromide | Silver oxalate, Diethyl ether | -15 °C | This compound | The product is unstable and decomposes at 0 °C into a 1:1 mixture of carbon monoxide and carbon dioxide. | rsc.orgwikipedia.org |

Sustainable Catalyst Development

Currently, there are no published studies detailing the development or use of sustainable catalysts for the synthesis of this compound. The documented synthesis relies on a stoichiometric reaction with a silver salt rather than a catalytic process. rsc.orgwikipedia.org

The development of a catalytic cycle for this transformation would be a significant advancement in the field. A hypothetical catalytic approach might involve the dehydration and dimerization of oxalic acid. However, the high reactivity of the tetrone product poses a substantial barrier to developing a selective and efficient catalytic system, as the product would likely decompose under typical catalytic reaction conditions. While catalytic methods for the synthesis of other dioxane derivatives exist, these are not applicable to the unique structure and reactivity of the tetrone. mdpi.comchemicalbook.com

Chemical Reactivity and Mechanistic Studies of 1,4 Dioxane 2,3,5,6 Tetrone

Nucleophilic Acyl Substitution Reactions of 1,4-Dioxane-2,3,5,6-tetrone

The chemistry of this compound is dominated by its high susceptibility to nucleophilic acyl substitution. The general mechanism involves the addition of a nucleophile to one of the electrophilic carbonyl carbons, leading to a tetrahedral intermediate. This is followed by the cleavage of an acyl-oxygen bond, resulting in ring-opening. ualberta.ca Due to the presence of four equivalent carbonyl groups, the molecule acts as a potent acylating agent.

The reaction of this compound with alcohols provides a pathway to esters of oxalic acid. Research by Strazzolini et al. demonstrated that the compound reacts with methanol (B129727). rsc.org This reaction exemplifies a typical nucleophilic acyl substitution where the alcohol acts as the nucleophile.

The general pathway for esterification of a cyclic anhydride (B1165640) involves the nucleophilic attack of the alcohol on a carbonyl carbon. libretexts.org This opens the ring to form a monoester derivative of the corresponding dicarboxylic acid. In the case of this compound, the initial product would be a derivative of oxalyl monoester, although the specific products from the reaction with methanol were part of an investigation to establish the compound's dimeric nature. rsc.org

While specific kinetic studies on this compound are not extensively documented, studies on other cyclic anhydrides, such as phthalic and maleic anhydrides, show that esterification can proceed through a concerted mechanism or a stepwise process involving a tetrahedral intermediate. acs.orgnih.gov The rate of reaction is influenced by the nucleophilicity of the alcohol and the electrophilicity of the anhydride. researchgate.netcore.ac.uk Given the highly electrophilic nature of the carbonyl carbons in this compound, its reaction with alcohols is expected to be rapid.

Table 1: Expected Reaction Sequence for Esterification

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Nucleophilic attack by alcohol (R-OH) on a carbonyl carbon. | Tetrahedral alkoxide intermediate. |

| 2 | Ring-opening via cleavage of the C(O)-O bond. | Monoester of oxalic acid derivative. |

The formation of amides from this compound proceeds via reaction with ammonia, primary amines, or secondary amines. libretexts.org This reaction follows a nucleophilic acyl substitution pathway analogous to esterification. The amine's lone pair of electrons attacks a carbonyl carbon, leading to ring-opening and the formation of an amide and a carboxylic acid moiety (an oxalamic acid derivative). chemistry.coach

Due to the acidic nature of the carboxylic acid formed during the reaction, two equivalents of the amine are typically required. The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the acid, preventing the protonation of the reacting amine into a non-nucleophilic ammonium (B1175870) salt. libretexts.orgchemistry.coach

The general mechanism is as follows:

Nucleophilic Attack: The amine attacks the carbonyl carbon.

Tetrahedral Intermediate: A zwitterionic tetrahedral intermediate is formed.

Ring Opening: The intermediate collapses, cleaving the acyl-oxygen bond to open the ring.

Proton Transfer: A proton is transferred from the nitrogen to the newly formed carboxylate, or an external base (the second equivalent of amine) deprotonates the nitrogen.

While specific studies on the selectivity of amide formation for this compound are not available, research on other cyclic anhydrides provides insight into these transformations. acs.orgnih.govresearchgate.net The high reactivity of the tetrone suggests it would readily react with a wide range of amines.

Role of this compound as a Reactive Anhydride Synthon

This compound functions as a highly reactive synthon, equivalent to two molecules of oxalic anhydride. Its reactivity stems from the significant electrophilic character of its four carbonyl carbons. Several factors contribute to this high reactivity:

Inductive Effects: The presence of four strongly electron-withdrawing carbonyl groups and two ring oxygen atoms polarizes the carbonyl carbons, increasing their susceptibility to nucleophilic attack. uomustansiriyah.edu.iq

Ring Strain: Although the exact strain energy is not commonly cited, cyclic anhydrides often possess ring strain that is released upon nucleophilic attack and subsequent ring-opening, providing a thermodynamic driving force for the reaction.

Leaving Group: The departure of a carboxylate group during the substitution reaction results in a stable, resonance-stabilized anion, making it a good leaving group. libretexts.org

In the hierarchy of carboxylic acid derivative reactivity, acid anhydrides are generally less reactive than acid chlorides but significantly more reactive than esters and amides. libretexts.orgquimicaorganica.org The unique structure of this compound, with its multiple activating groups, places it at the high-reactivity end of the anhydride scale.

Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. In the case of this compound, the molecule is symmetrical. All four carbonyl carbons are chemically equivalent. Therefore, the initial nucleophilic attack by a simple nucleophile will show no regioselectivity, as all potential reaction sites are identical.

Stereoselectivity, the preferential formation of one stereoisomer over another, would become a consideration if the reaction involves chiral nucleophiles or reagents, or if subsequent transformations on the ring-opened product create stereocenters. There are currently no specific studies in the reviewed literature detailing stereoselective reactions involving this compound.

Decomposition and Stability Studies of this compound under Various Conditions

This compound is a thermally unstable compound. Its synthesis, first reported by Strazzolini and colleagues in 1998, involves the reaction of oxalyl chloride or bromide with a suspension of silver oxalate (B1200264) in diethyl ether at low temperatures. rsc.org The stability of the resulting compound is highly dependent on temperature.

The key findings on its stability are:

It is stable in solutions of diethyl ether and chloroform (B151607) when maintained at -30 °C.

Upon warming to 0 °C, it undergoes rapid decomposition.

The decomposition products are carbon monoxide (CO) and carbon dioxide (CO₂) in a 1:1 molar ratio.

This decomposition pathway is consistent with its structure as a cyclic dimer of oxalic anhydride. The fragmentation likely proceeds via cleavage of the ring to release two molecules of the transient oxalic anhydride, which then readily decarboxylate and decarbonylate.

Table 2: Stability and Decomposition Data for this compound

| Condition | Observation | Products | Reference |

|---|---|---|---|

| Dissolved in diethyl ether or chloroform at -30 °C | Stable | N/A | rsc.org |

Thermal and Solvolytic Degradation Pathways

This compound, also known as dioxane tetraketone, is a notable oxocarbon with the chemical formula C₄O₆. wikipedia.org It can be conceptualized as the four-fold ketone of dioxane or as the cyclic dimer of the theoretical compound oxiranedione (C₂O₃), which is the anhydride of oxalic acid. wikipedia.orgwikipedia.org

Studies have shown that this compound exhibits limited stability. While it can be kept in solutions of diethyl ether and chloroform at a temperature of -30 °C, it undergoes decomposition when heated to 0 °C. wikipedia.org The thermal degradation pathway of this compound is characterized by its decomposition into a 1:1 mixture of carbon monoxide (CO) and carbon dioxide (CO₂). wikipedia.orgwikiwand.com

The synthesis of this compound was achieved in 1998 by reacting oxalyl chloride or oxalyl bromide with a suspension of silver oxalate in diethyl ether at -15 °C. The subsequent removal of the solvent at low temperature and pressure yielded the product. wikipedia.orgwikiwand.com Theoretical methods have also been employed to analyze the stability and molecular conformation of this compound. wikipedia.org

It has been suggested that the related, simpler compound, oxalic anhydride (C₂O₃), is a transient intermediate in the thermal decomposition of certain oxalates. wikipedia.orgchemicalbook.com

Interactive Data Table: Decomposition of this compound

| Condition | Products | Molar Ratio (CO:CO₂) | Reference |

| Heating to 0 °C | Carbon Monoxide (CO), Carbon Dioxide (CO₂) | 1:1 | wikipedia.orgwikiwand.com |

Identification of Decomposition Products

The primary decomposition products of this compound upon thermal stress have been definitively identified as carbon monoxide and carbon dioxide. wikipedia.orgwikiwand.com The decomposition process results in an equimolar mixture of these two gases. wikipedia.org

While not directly products of this compound decomposition, related studies on the degradation of 1,4-dioxane (B91453) (a different, more stable ether) show a different set of breakdown products under various conditions, such as biological degradation or advanced oxidation processes. These can include ethylene (B1197577) glycol, glycolic acid, and oxalic acid. nih.govdeswater.com However, for the specific tetrone compound, the documented decomposition pathway leads to the formation of CO and CO₂.

Article on this compound Applications in Advanced Organic Synthesis Not Possible Due to Lack of Scientific Data

An in-depth review of scientific literature reveals a significant absence of research on the applications of the chemical compound this compound in advanced organic synthesis. The requested article, which was to be structured around the specific uses of this compound as a versatile building block, cannot be generated due to the unavailability of supporting scientific evidence.

Searches for the utilization of this compound in the synthesis of modified peptides, peptidomimetics, heterocyclic compounds, and high-value fine chemicals have yielded no relevant results. This includes both solid-phase and solution-phase synthesis methodologies for peptide and peptidomimetic construction.

This compound, also known as dimeric oxalic anhydride, is a highly reactive and unstable compound. wikipedia.org Its synthesis was first reported in 1998 by Paolo Strazzolini and his colleagues. The compound is notable for its instability, as it decomposes at 0°C into a mixture of carbon monoxide and carbon dioxide. wikipedia.org It can be maintained in an ether solution at a temperature of -30°C. wikipedia.org

The inherent instability of this compound severely limits its practical application as a building block in the multi-step and often room-temperature or elevated-temperature conditions required for the synthesis of complex organic molecules like modified peptides or heterocyclic structures. The compound's tendency to decompose would likely interfere with the desired chemical transformations, leading to low yields and a complex mixture of byproducts.

While the reactivity of this compound with simple nucleophiles like methanol has been documented, there is no evidence in the current body of scientific literature to suggest its successful application in the specific and complex synthetic routes outlined in the requested article structure.

Consequently, a thorough, informative, and scientifically accurate article on the "Applications of this compound in Advanced Organic Synthesis" focusing on the specified subtopics cannot be produced. The foundational research required to support such an article does not appear to have been conducted or published.

Applications of 1,4 Dioxane 2,3,5,6 Tetrone in Advanced Organic Synthesis

Design and Synthesis of Novel Materials Utilizing this compound

Extensive searches of chemical databases and peer-reviewed journals have yielded limited information on the successful application of this compound in the design and synthesis of novel materials. The compound, also known as dioxane tetraketone, has the chemical formula C₄O₆. It is recognized as an oxide of carbon, or oxocarbon, and can be conceptualized as the fourfold ketone of dioxane.

A significant challenge to its practical application is its inherent instability. Research has shown that the substance decomposes into a 1:1 mixture of carbon monoxide (CO) and carbon dioxide (CO₂) upon heating to 0°C. The compound is only stable when dissolved in solvents like ether and trichloromethane at temperatures of -30°C. This thermal instability is a major impediment to its use in typical polymerization and material synthesis processes which often require higher temperatures.

There is currently a lack of scientific literature detailing the use of this compound as a monomer in polymer chemistry. For a compound to serve as a viable monomer, it generally needs to possess sufficient stability to undergo polymerization reactions and form stable, long-chain molecules. The pronounced instability of this compound at and above 0°C likely prevents its effective use in polymerization processes such as ring-opening polymerization.

While theoretical studies on the stability and conformation of the molecule have been conducted, these have not translated into practical applications in polymer synthesis to date.

Similarly, the application of this compound in the construction of supramolecular architectures and self-assembly is not documented in the available scientific record. Supramolecular chemistry relies on non-covalent interactions between molecules to form well-defined, stable structures. The reactive and unstable nature of this compound makes it an unlikely candidate for a building block in such assemblies, which require components that maintain their integrity to form larger, ordered systems.

Advanced Characterization Techniques for 1,4 Dioxane 2,3,5,6 Tetrone and Its Reaction Products

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of chemical compounds. For a transient species like 1,4-dioxane-2,3,5,6-tetrone, both direct measurement and computational predictions are invaluable.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

This compound:

¹H NMR: This technique is not applicable as the this compound molecule (C₄O₆) contains no hydrogen atoms.

¹³C NMR: The successful synthesis of this compound at low temperatures (243 K) allowed for its characterization by ¹³C NMR. chemicalbook.com In a solution of deuterated chloroform (B151607) and diethyl ether, a single resonance was observed at 144.9 ppm. chemicalbook.comchemicalbook.com This is consistent with the highly symmetrical structure of the molecule, where all four carbon atoms are chemically equivalent. chemicalbook.com Computational predictions using Density Functional Theory (DFT) calculate a chemical shift of 148.2 ppm, which is in good agreement with the experimental value. chemicalbook.com Additive rule-based methods, in contrast, predicted higher values of 150.9-154 ppm. chemicalbook.comchemicalbook.com

| Compound | Nucleus | Experimental Chemical Shift (ppm) | Solvent | Theoretical Chemical Shift (ppm) |

| This compound | ¹³C | 144.9 | CDCl₃/Et₂O | 148.2 (DFT) |

2D-NMR: Due to the compound's instability and the simplicity of its one-dimensional NMR spectra, 2D-NMR studies have not been reported.

Reaction Products:

This compound readily reacts with nucleophiles. Its reaction with methanol (B129727) yields mono- and dimethyl esters of oxalic acid. chemicalbook.com The NMR data for these stable products are well-documented. For instance, methyl oxalyl chloride , a related mono-ester derivative, shows a ¹H NMR signal for the methyl protons at 3.93 ppm and ¹³C NMR signals at 162.4 ppm (COCl), 156.8 ppm (COOCH₃), and 56.0 ppm (COOCH₃) in deuterated acetonitrile. chemicalbook.comDimethyl oxalate (B1200264) exhibits a ¹H NMR signal for the two equivalent methyl groups and ¹³C signals for the methyl and carbonyl carbons. chemicalbook.comguidechem.comchemicalbook.com

| Compound | Nucleus | Chemical Shift (ppm) | Solvent |

| Methyl oxalyl chloride | ¹H | 3.93 (s, 3H) | MeCN-d₃ |

| ¹³C | 162.4, 156.8, 56.0 | MeCN-d₃ | |

| Dimethyl oxalate | ¹³C | 157.7, 53.2 | CDCl₃ |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

This compound:

FT-IR: While an experimental FT-IR spectrum for this compound has not been reported due to its instability, a predicted spectrum has been calculated using DFT. chemicalbook.com This theoretical spectrum shows strong absorptions in the carbonyl stretching region, which is expected for a molecule containing four ketone groups.

| Predicted Vibrational Frequencies (cm⁻¹) | Intensity | Assignment (Tentative) |

| ~1900-2000 | Strong | C=O stretching |

| ~1000-1200 | Medium | C-O-C stretching |

Raman: No experimental or theoretical Raman data for this compound are currently available.

Reaction Products:

The vibrational spectra of the stable reaction product, dimethyl oxalate , have been extensively studied. uc.ptrsc.orgresearchgate.net The FT-IR spectrum of crystalline dimethyl oxalate shows characteristic strong bands for the C=O stretching vibrations. rsc.orgresearchgate.net Davydov splitting, which arises from the presence of more than one molecule per unit cell in the crystal, has been observed for several bands in the IR spectrum of crystalline dimethyl oxalate. rsc.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS is a critical technique for determining the elemental composition of a compound and studying its fragmentation pathways.

This compound:

No HRMS data has been reported for this compound. The compound's thermal instability, decomposing into carbon monoxide (CO) and carbon dioxide (CO₂) at 0 °C, makes analysis by conventional mass spectrometry techniques that often involve heating and vaporization extremely challenging. iucr.org

Reaction Products:

The mass spectrum of the stable reaction product, dimethyl oxalate , is well-characterized. nih.govmassbank.jp It shows a molecular ion peak [M]⁺ and characteristic fragment ions corresponding to the loss of methoxy (B1213986) and carbonyl groups.

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Analysis

XRD is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

This compound:

No single-crystal or powder XRD data is available for this compound. The compound is described as a white solid at low temperatures, but its instability has so far precluded the growth of single crystals suitable for X-ray analysis. chemicalbook.com Theoretical studies have been performed to analyze the stability and conformation of the molecule. iucr.org

Reaction Products:

In contrast, the crystal structure of dimethyl oxalate has been determined by single-crystal X-ray diffraction. iucr.org The analysis revealed that the molecule adopts a planar trans-trans configuration in the solid state. iucr.org

Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of compounds.

This compound:

There are no published HPLC methods for the analysis of this compound. The compound's high reactivity and instability in common solvents at ambient temperature make HPLC analysis exceptionally difficult. Any attempt at separation would need to be conducted at very low temperatures with a carefully selected, non-reactive mobile and stationary phase.

Reaction Products and Related Compounds:

HPLC methods have been developed for compounds related to the synthesis and reaction products of this compound. For instance, HPLC is used to monitor the conversion of reactants in syntheses involving oxalyl chloride . orgsyn.orgrsc.org It has also been employed in the analysis of reaction mixtures containing derivatives of carboxylic acids, which could be analogous to the analysis of the reaction products of this compound. nih.gov The development of a suitable HPLC method would be crucial for monitoring the synthesis of this compound and for isolating it from the reaction mixture, albeit under stringent cryogenic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the identification and quantification of volatile and semi-volatile compounds. However, direct analysis of this compound by GC-MS is impractical due to its inherent thermal instability. The compound readily decomposes at temperatures as low as 0°C into a mixture of carbon monoxide and carbon dioxide. wikipedia.org Consequently, GC-MS is employed to analyze the volatile derivatives of its more stable reaction or decomposition products, with oxalic acid being a primary analyte of interest. wikipedia.org

The polar nature, low volatility, and thermal lability of dicarboxylic acids like oxalic acid necessitate a chemical derivatization step prior to GC-MS analysis. nih.gov Derivatization converts these polar analytes into more volatile and thermally stable compounds suitable for gas chromatographic separation. The most common derivatization strategies for carboxylic acids are esterification and silylation. nih.govresearch-solution.com

Esterification

Esterification involves converting carboxylic acid groups into their corresponding esters, typically methyl or butyl esters. Methylation can be achieved using reagents such as diazomethane (B1218177) or, more commonly, an acidic methanol solution (e.g., 7% hydrochloric acid in methanol). nih.gov In this process, oxalic acid is converted into dimethyl oxalate, a more volatile compound that can be readily analyzed by GC. nih.gov Another approach is butylation, which can be performed using reagents like boron trifluoride in butanol (BF3/butanol) or through in-situ butylation in the GC injection port using a reagent like tetrabutylammonium (B224687) hydroxide (B78521) (TBAH). nih.govnih.gov Studies have shown that esterification with BF3/butanol can achieve very low limits of detection, often below 10 picograms for many dicarboxylic acids. nih.gov

Silylation

Silylation is another widely used derivatization technique where active hydrogen atoms in the analyte are replaced by a trimethylsilyl (B98337) (TMS) group. research-solution.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. nih.govresearchgate.net The reaction converts dicarboxylic acids into their TMS esters, which are amenable to GC-MS analysis. For instance, oxalic acid is converted to its di-TMS derivative (C8H18O4Si2). hmdb.ca Comparative studies have indicated that for the analysis of low-molecular-weight dicarboxylic acids in aerosol samples, silylation with BSTFA can provide lower detection limits (≤2 ng m⁻³) and higher reproducibility compared to some esterification methods. nih.govresearchgate.net

The choice between esterification and silylation often depends on the specific analytical requirements, including the sample matrix, required sensitivity, and the range of analytes to be determined. nih.gov

Research Findings on Derivatization for GC-MS

Detailed studies have compared different derivatization methods for the analysis of dicarboxylic acids, including oxalic acid. The findings highlight the effectiveness and sensitivity of these techniques.

| Derivatization Method | Reagent(s) | Derivative Type | Key Findings |

| Esterification (Methylation) | 7% Hydrochloric Acid-Methanol | Methyl Ester (e.g., Dimethyl oxalate) | Simple, rapid, and accurate method for quantitating oxalic acid in food samples; limit of determination is 20 micrograms. nih.gov |

| Esterification (Butylation) | BF3/Butanol | Butyl Ester | Achieved the lowest limits of detection (LODs), below 10 pg for most dicarboxylic acids, when analyzed by GC-MS in total ion current (TIC) mode. nih.gov |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) Ester | Provides low detection limits (≤4 ng m⁻³) and satisfactory reproducibility (RSD% ≤ 15%) for low-molecular-weight dicarboxylic acids in atmospheric aerosols. nih.govresearchgate.net |

| In-situ Butylation | Tetrabutylammonium hydroxide (TBAH) | Butyl Ester | A rapid method where derivatization occurs in the GC-MS injection port, with LODs of 1-5 ng/g for various organic acids. nih.gov |

GC-MS Data for Oxalic Acid Derivatives

Following successful derivatization, the resulting volatile compounds are separated on a GC column and detected by a mass spectrometer. The mass spectrum provides a unique fragmentation pattern that allows for definitive identification. For example, the trimethylsilyl derivative of oxalic acid has been characterized extensively.

| Derivative Name | Molecular Formula | Retention Index | Column Type | Characteristic Mass Fragments (m/z) |

| Oxalic acid, di(trimethylsilyl) ester | C8H18O4Si2 | 1118.32 | 5%-phenyl-95%-dimethylpolysiloxane | 234 (M+), 219, 147, 73 |

Data sourced from the Golm Metabolome Database. The retention index is based on a standard n-alkane series. hmdb.ca

The mass spectrometer can be operated in different modes, such as full scan to identify unknown compounds or selected ion monitoring (SIM) to enhance sensitivity for target analytes by monitoring only specific characteristic ions. asean.orggcms.cz The use of SIM mode significantly lowers the detection limits, making it possible to detect trace amounts of these acid derivatives in complex samples. nih.gov

Computational and Theoretical Investigations of 1,4 Dioxane 2,3,5,6 Tetrone

Electronic Structure Theory and Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have provided significant insights into the fundamental properties of 1,4-dioxane-2,3,5,6-tetrone.

Theoretical studies have been conducted to determine the most stable three-dimensional structure of this compound. Like its parent compound, 1,4-dioxane (B91453), the tetrone derivative can exist in several conformations, such as the chair, boat, and twist-boat forms. Geometry optimization calculations are crucial for identifying the lowest energy conformation. While detailed geometric parameters from a definitive study are not widely published, calculations would typically precede any mechanistic or spectroscopic prediction. The molecule's decomposition pathway has been computationally modeled starting from an optimized ground state geometry. ic.ac.uk

Table 1: Representative Geometric Parameters for Dioxane-like Ring Systems This table is illustrative of typical conformations and is based on general principles of saturated heterocycles, as specific optimized parameters for this compound are not detailed in the available literature.

| Conformation | Dihedral Angles (O-C-C-O) | Relative Energy |

|---|---|---|

| Chair | ~ ±60° | Lowest |

| Twist-Boat | Mixed | Higher |

The electronic structure of this compound is characterized by the four electrophilic carbonyl carbons and the two ether-like oxygen atoms within the ring. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is key to predicting its reactivity. The LUMO is expected to be centered on the antibonding π* orbitals of the carbonyl groups, making them susceptible to nucleophilic attack. The HOMO would likely involve the lone pairs of the oxygen atoms. While specific visualizations and energy values for the HOMO and LUMO of the ground state are not extensively detailed in the primary computational literature, the molecule's known decomposition suggests a low-energy pathway for fragmentation. ic.ac.uk

Computational methods have been successfully used to predict spectroscopic properties, which can be compared with experimental data for validation.

NMR Spectroscopy: The experimental ¹³C NMR spectrum of this compound shows a single signal at 144.9 ppm, confirming the chemical equivalence of the four carbonyl carbons. ic.ac.uk DFT calculations have been performed to predict this chemical shift. ic.ac.uk

Table 2: Experimental and Calculated ¹³C NMR Chemical Shift

| Method | Solvent | Predicted δ (ppm) | Experimental δ (ppm) |

|---|

IR Spectroscopy: The infrared (IR) spectrum for this molecule has also been predicted using DFT methods. ic.ac.uk The most prominent features are expected to be very strong absorption bands in the carbonyl stretching region (typically 1750-1850 cm⁻¹) characteristic of anhydride-like C=O groups. Additional peaks corresponding to C-O single bond stretching would appear at lower frequencies.

UV-Vis Spectroscopy: There are no detailed computational predictions (e.g., via Time-Dependent DFT) for the UV-Vis absorption spectrum of this compound in the available scientific literature.

Reaction Mechanism Elucidation via Computational Chemistry

Perhaps the most significant application of computational chemistry to this molecule has been in elucidating its thermal decomposition mechanism.

Experimentally, the molecule decomposes into two molecules of CO and two molecules of CO₂ at 273 K. ic.ac.uk Computational modeling has explored the pathway for this fragmentation. The decomposition is proposed to proceed through a concerted, pericyclic mechanism rather than via a stepwise pathway involving intermediates. ic.ac.uk The transition state for this process possesses C₂ symmetry. ic.ac.uk

However, calculations at the ωB97XD/Def2-TZVPP level of theory predict a relatively high free energy of activation for this uncatalyzed reaction, which is inconsistent with the observed decomposition at low temperatures. ic.ac.uk

Table 3: Calculated Energy Barrier for Uncatalyzed Decomposition

| Computational Method | Calculated Free Energy of Activation (ΔG‡) |

|---|

This calculated barrier corresponds to a much slower reaction rate than is observed experimentally, pointing to an alternative, lower-energy pathway being operative in the experimental setting. ic.ac.uk

The discrepancy between the calculated high activation energy for the unimolecular decomposition and the experimentally observed instability has led to investigations into the role of the solvent. It has been proposed that the decomposition is not spontaneous but is instead catalyzed by trace acidic impurities, such as hydrogen chloride (HCl), which is often present in the chloroform (B151607) (CDCl₃) solvent used during the experiment. ic.ac.uk Such acid catalysis would provide a lower energy reaction pathway by protonating a carbonyl or ether oxygen, significantly facilitating ring fragmentation. This highlights a crucial solvent effect where trace components, rather than the bulk solvent properties, dictate the molecule's reactivity and stability.

Molecular Dynamics Simulations and Intermolecular Interactions

Simulations of this compound in Solution

No molecular dynamics simulation studies of this compound in aqueous or other solvents were found in the reviewed literature. Consequently, no data tables on simulation parameters, solvation free energies, or radial distribution functions can be provided.

Future Research Directions and Translational Perspectives for 1,4 Dioxane 2,3,5,6 Tetrone

Development of Novel Synthetic Pathways with Enhanced Efficiency

The sole documented synthesis of 1,4-dioxane-2,3,5,6-tetrone involves the reaction of oxalyl chloride or bromide with a suspension of silver oxalate (B1200264) in diethyl ether at a low temperature of -15 °C. wikipedia.org While pioneering, this pathway has significant limitations that present clear objectives for future research. The reliance on a stoichiometric silver salt is costly and inefficient from an atom-economy perspective. Furthermore, the product's thermal instability, with decomposition occurring at 0 °C, necessitates stringent cryogenic conditions throughout its synthesis and handling. wikipedia.org

Future synthetic research should target more efficient and practical methodologies. Key areas for exploration include:

Catalytic Approaches: Investigating transition-metal or organocatalytic methods to facilitate the dimerization of an oxalic acid anhydride (B1165640) precursor without the need for silver reagents.

Photochemical Synthesis: Exploring the use of light to drive the cyclization from appropriate precursors, potentially under milder conditions than the current thermal method.

Gas-Phase Reactions: Studying the possibility of forming the tetrone via gas-phase reactions of precursors like oxalyl chloride and ozone, which could offer a continuous and scalable production method.

Synthesis of Stabilized Derivatives: A crucial direction is the synthesis of substituted analogs. Introducing sterically bulky or electronically stabilizing groups onto the carbon backbone could significantly enhance the thermal stability of the ring system, allowing for easier handling and broader application.

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The known chemistry of this compound is largely confined to its thermal decomposition into carbon monoxide and carbon dioxide and its reaction with methanol (B129727) and diazomethane (B1218177). wikipedia.orgstackexchange.com However, its structure, featuring four carbonyl groups and two anhydride linkages, suggests it is a highly electrophilic and reactive molecule. A systematic exploration of its reactivity is a critical next step.

Prospective research into its chemical behavior should include:

Nucleophilic Ring-Opening Reactions: Investigating reactions with a diverse range of nucleophiles, such as alcohols, amines, and thiols. These reactions could yield novel, highly functionalized acyclic compounds with repeating oxalamide or oxalester motifs.

Ring-Opening Polymerization (ROP): The strained ring system makes it a prime candidate for ROP. Catalytic ROP could lead to the formation of novel polyesters with a high density of carbonyl groups, a structure not readily accessible through other polymerization techniques.

Cycloaddition Reactions: As a dienophile or dipolarophile, the tetrone could participate in various cycloaddition reactions, providing access to complex polycyclic architectures.

Mechanistic Studies: A detailed computational and experimental investigation into its decomposition mechanism is warranted. wikipedia.org Such studies could provide evidence for the transient existence of the monomeric oxalic anhydride (C₂O₃), a molecule of significant fundamental interest. stackexchange.comwikipedia.org

Integration into Advanced Materials Science Applications

The unique structural and chemical properties of this compound make it a promising candidate for several advanced materials applications. Its potential has yet to be tapped, representing a frontier in materials innovation.

Future translational research could focus on:

Novel Polymer Synthesis: As a monomer, the tetrone could be used to create unique polyesters. google.comsmolecule.com The resulting polymers, with their high oxygen content and regular spacing of functional groups, could exhibit interesting properties such as tailored biodegradability, hydrophilicity, and metal-ion chelation capabilities, making them suitable for biomedical or environmental applications.

Energetic Materials: The compound possesses a high positive heat of formation and decomposes entirely into gaseous products, characteristics sought after in energetic materials. researchgate.net Future work could assess its potential as a high-energy density oxidizer or a gas-generating component for propellants or specialized pyrotechnics.

Oxocarbon-Based Electronics: this compound is a neutral member of the oxocarbon family (compounds containing only carbon and oxygen). wikipedia.orgwikipedia.org Related oxocarbons, like squaraines and croconaines, are used in advanced electronic materials. vietnamjournal.runih.gov Research could explore the electronic properties of the tetrone and its derivatives, potentially as precursors for organic semiconductors or charge-transfer complexes.

Interdisciplinary Research Opportunities and Emerging Fields

The study of this compound sits (B43327) at the intersection of several scientific disciplines, offering fertile ground for collaborative research.

Key interdisciplinary opportunities include:

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,4-Dioxane-2,3,5,6-tetrone that influence its reactivity in synthetic applications?

- Methodological Answer : The compound's molecular formula (C₄O₆), molecular weight (144.038 g/mol), and structural symmetry (tetraketone configuration) are critical for its reactivity. Its high oxygen content and electron-deficient carbonyl groups make it a strong electrophile, suitable for cycloaddition or nucleophilic substitution reactions. Researchers should prioritize stability studies under varying pH and temperature conditions due to its potential for hydrolytic degradation. Analytical techniques like FT-IR and X-ray crystallography can confirm structural integrity during synthesis .

Q. How can researchers accurately quantify this compound in complex matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with solid-phase extraction (SPE) is recommended for trace analysis. For example, Kawata et al. (2001) achieved a detection limit of 0.03 μg/L for 1,4-dioxane using activated carbon fiber felt and acetone elution, which could be adapted for the tetrone by optimizing extraction media (e.g., hydrophilic-lipophilic balance cartridges). Method validation should include spike-and-recovery tests in relevant matrices (e.g., aqueous solutions) to address potential interferences from co-eluting organics .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported degradation pathways of this compound under environmental conditions?

- Methodological Answer : Conflicting data on degradation may arise from differences in experimental design (e.g., redox conditions, microbial consortia). Researchers should conduct controlled microcosm studies with isotopic labeling (e.g., ¹³C-tetrone) to track mineralization products via LC-HRMS. Comparative analysis with structurally similar compounds, such as 1,4-dioxane, can provide mechanistic insights. For instance, advanced oxidation processes (AOPs) like UV/H₂O₂, effective for 1,4-dioxane degradation, should be tested for the tetrone while monitoring byproducts like diketones or carboxylic acids .

Q. How can computational models predict the interaction of this compound with biological targets?

- Methodological Answer : Density functional theory (DFT) calculations can map the compound's electrostatic potential surfaces to identify reactive sites for enzyme binding. Molecular dynamics (MD) simulations using force fields like OPLS-AA should model interactions with cytochrome P450 isoforms, given the tetrone's structural resemblance to carcinogenic dioxanes. Validate predictions with in vitro assays (e.g., Ames test for mutagenicity) and compare results with EPA risk evaluation frameworks for 1,4-dioxane to assess cross-reactivity .

Q. What are the challenges in synthesizing this compound derivatives for functional material applications?

- Methodological Answer : The compound's high symmetry and electron-deficient core complicate regioselective functionalization. Researchers should explore stepwise ketone protection/deprotection strategies or transition-metal-catalyzed C–H activation. Characterization via 2D NMR (e.g., HSQC, HMBC) and high-resolution mass spectrometry is essential to confirm substitution patterns. Stability studies under ambient and inert atmospheres are recommended to assess shelf-life limitations .

Data Gaps and Research Priorities

Q. Why is there limited environmental monitoring data for this compound, and how can this be addressed?

- Methodological Answer : Current EPA methods (e.g., Method 8270 SIM) focus on 1,4-dioxane and may lack sensitivity for the tetrone. Researchers should advocate for inclusion in regulatory monitoring programs by demonstrating its persistence using OECD 301/302 biodegradation guidelines. Collaborative efforts with agencies like the U.S. Army Corps of Engineers can expand groundwater sampling protocols, as seen in the Fort Wingate Depot investigation, which detected 1,4-dioxane in 4/35 wells but omitted the tetrone .

Q. How do analytical method detection limits (MDLs) impact risk assessments for this compound?

- Methodological Answer : MDLs must align with toxicity thresholds derived from structure-activity relationship (SAR) models. For example, EPA's draft risk evaluation for 1,4-dioxane identified a 10⁻⁶ cancer risk level at 0.35 μg/L in drinking water. Extrapolating this to the tetrone requires toxicity data from in vivo studies (e.g., rodent bioassays) and harmonized analytical protocols across labs to minimize variability .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.